molecular formula C21H20N4O3S B10899862 (2Z)-13-acetyl-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one

(2Z)-13-acetyl-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one

Cat. No.: B10899862
M. Wt: 408.5 g/mol
InChI Key: FOQYXWZLQSPKJR-WJDWOHSUSA-N
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Description

The compound 16-ACETYL-13-[(Z)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE is a complex organic molecule featuring multiple functional groups, including pyrazole, oxathia, and diazatetracyclo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves a multi-step process, typically starting with the formation of the pyrazole ring. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Oxathia Ring: This involves the cyclization of a thioether with an epoxide in the presence of a base.

    Formation of the Diazatetracyclo Structure: This step requires the use of a cyclization agent, such as a Lewis acid, to induce the formation of the tetracyclic core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the pyrazole formation and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxathia ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated derivatives of the pyrazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions due to its multiple functional groups.

    Medicine: Investigated for its potential as an anti-cancer agent, given the presence of the pyrazole ring, which is known for its biological activity.

    Industry: Possible applications in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of this compound in biological systems likely involves interaction with multiple molecular targets due to its complex structure. The pyrazole ring can interact with enzymes, potentially inhibiting their activity. The oxathia and diazatetracyclo structures may also play a role in binding to specific proteins or nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE
  • 13-[(Z)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLIC COMPOUNDS

Uniqueness

The uniqueness of 16-ACETYL-13-[(Z)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE lies in its combination of multiple functional groups and complex ring structures, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

(13Z)-16-acetyl-13-[(2-ethylpyrazol-3-yl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one

InChI

InChI=1S/C21H20N4O3S/c1-4-24-13(9-10-22-24)11-16-19(27)25-18-14-7-5-6-8-15(14)28-21(3,17(18)12(2)26)23-20(25)29-16/h5-11,17-18H,4H2,1-3H3/b16-11-

InChI Key

FOQYXWZLQSPKJR-WJDWOHSUSA-N

Isomeric SMILES

CCN1C(=CC=N1)/C=C\2/C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)C

Canonical SMILES

CCN1C(=CC=N1)C=C2C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)C

Origin of Product

United States

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